2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine 2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15808417
InChI: InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H
SMILES:
Molecular Formula: C44H30N4
Molecular Weight: 614.7 g/mol

2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine

CAS No.:

Cat. No.: VC15808417

Molecular Formula: C44H30N4

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

2,4-Di([1,1'-biphenyl]-4-yl)-6-(4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,5-triazine -

Specification

Molecular Formula C44H30N4
Molecular Weight 614.7 g/mol
IUPAC Name 2,4-bis(4-phenylphenyl)-6-[4-(4-pyridin-2-ylphenyl)phenyl]-1,3,5-triazine
Standard InChI InChI=1S/C44H30N4/c1-3-9-31(10-4-1)33-16-24-38(25-17-33)42-46-43(39-26-18-34(19-27-39)32-11-5-2-6-12-32)48-44(47-42)40-28-20-36(21-29-40)35-14-22-37(23-15-35)41-13-7-8-30-45-41/h1-30H
Standard InChI Key LFMXNLSGFAWGLI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=N6)C7=CC=C(C=C7)C8=CC=CC=C8

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound’s structure consists of a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions. The 2- and 4-positions are occupied by [1,1'-biphenyl]-4-yl groups, while the 6-position features a 4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl substituent. This arrangement creates a rigid, planar framework with extended π-conjugation, which is critical for electronic applications . The pyridyl group introduces a nitrogen lone pair, enabling potential coordination to metal centers, as seen in related Pt(II) complexes .

Key Structural Features:

  • Triazine Core: The 1,3,5-triazine ring (C3N3\text{C}_3\text{N}_3) is electron-deficient due to its six π-electrons delocalized across three nitrogen atoms, making it susceptible to nucleophilic attack and capable of stabilizing negative charges .

  • Biphenyl Units: The biphenyl groups enhance solubility in organic solvents and contribute to charge transport properties via π-π stacking interactions .

  • Pyridyl Functionalization: The pyridin-2-yl group at the 6-position introduces a Lewis basic site, expanding the compound’s utility in coordination chemistry and catalysis .

Electronic Properties

The electron-withdrawing triazine core lowers the lowest unoccupied molecular orbital (LUMO) energy, facilitating electron injection in OLED devices. Substitution with biphenyl groups further modulates the HOMO-LUMO gap, as evidenced by photophysical studies on analogous triazine derivatives . For example, Pt(II) complexes with biphenyl-substituted triazine ligands exhibit phosphorescence lifetimes (τ\tau) ranging from 1.2–4.7 μs, depending on substituent positioning .

Synthetic Pathways and Challenges

Plausible Synthesis Route

While no explicit synthesis is reported for this compound, a multi-step approach can be inferred from related methodologies:

  • Triazine Core Formation:

    • Cyclocondensation of cyanuric chloride with aryl boronic acids via Suzuki-Miyaura coupling. For example, reports the synthesis of 2,4-di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine using similar conditions.

    • Substitution of the 6-chloro group with a pyridyl-functionalized biphenyl moiety via nucleophilic aromatic substitution or cross-coupling .

  • Functionalization of the 6-Position:

    • Introduction of the 4'-(pyridin-2-yl)-[1,1'-biphenyl]-4-yl group could involve a Suzuki-Miyaura coupling between a brominated triazine intermediate and a pyridylphenyl boronic acid derivative .

Example Reaction Scheme:

Cyanuric chloride+2[1,1’-Biphenyl]-4-ylboronic acidPd catalyst2,4-Di(biphenyl)-6-chloro-triazine\text{Cyanuric chloride} + 2 \text{[1,1'-Biphenyl]-4-ylboronic acid} \xrightarrow{\text{Pd catalyst}} \text{2,4-Di(biphenyl)-6-chloro-triazine} 2,4-Di(biphenyl)-6-chloro-triazine+4’-(Pyridin-2-yl)-[1,1’-biphenyl]-4-ylboronic acidSuzukiTarget Compound\text{2,4-Di(biphenyl)-6-chloro-triazine} + \text{4'-(Pyridin-2-yl)-[1,1'-biphenyl]-4-ylboronic acid} \xrightarrow{\text{Suzuki}} \text{Target Compound}

Challenges in Synthesis

  • Steric Hindrance: Bulky biphenyl groups may impede coupling reactions, necessitating optimized catalysts (e.g., Pd(PPh3_3)4_4) and elevated temperatures .

  • Purification: High molecular weight (614.7 g/mol) and low polarity may require advanced chromatographic techniques or recrystallization from high-boiling solvents .

Photophysical and Material Properties

Luminescence and OLED Applications

Triazine-based compounds are widely explored as electron-transport layers (ETLs) and emitters in OLEDs. The compound’s structure aligns with design principles for solution-processable OLEDs:

  • Rigidochromism: The planar triazine-biphenyl system reduces non-radiative decay, enhancing photoluminescence quantum yields (ΦPL\Phi_{\text{PL}}) .

  • Emission Tuning: Substituent positioning influences emission wavelengths. For instance, cyclopenteno-fused analogues in show λem\lambda_{\text{em}} ranging from 520–580 nm.

Comparative Photophysical Data (Analogues):

PropertyValue (Analogues)Source
ΦPL\Phi_{\text{PL}}0.45–0.78
τ\tau (Phosphorescence)1.2–4.7 μs
λem\lambda_{\text{em}}520–580 nm

Solubility and Processability

The biphenyl groups enhance solubility in toluene, chloroform, and tetrahydrofuran (THF), critical for solution processing . Introducing pyridyl groups may further improve solubility in polar aprotic solvents like dimethylformamide (DMF) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator